N'-(4.4-dimethylcyclohexyl)-thiourea
CAS No.:
Cat. No.: VC14005204
Molecular Formula: C9H18N2S
Molecular Weight: 186.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2S |
|---|---|
| Molecular Weight | 186.32 g/mol |
| IUPAC Name | (4,4-dimethylcyclohexyl)thiourea |
| Standard InChI | InChI=1S/C9H18N2S/c1-9(2)5-3-7(4-6-9)11-8(10)12/h7H,3-6H2,1-2H3,(H3,10,11,12) |
| Standard InChI Key | LMYKWLSCBLZNEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC(CC1)NC(=S)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N'-(4,4-Dimethylcyclohexyl)-thiourea (C₉H₁₈N₂S) features a thiourea backbone linked to a 4,4-dimethylcyclohexyl group. The cyclohexane ring adopts a chair conformation, with the methyl groups at the 4-position introducing steric hindrance and enhancing lipophilicity . The thiourea moiety exists predominantly in the thione form (>99%) due to the thermodynamic stability conferred by resonance between the sulfur and nitrogen atoms .
Key structural parameters include:
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 186.32 g/mol | |
| Melting Point | Not reported (sublimes at high temps) | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Predicted) | ~2.1 (indicating lipophilicity) |
The compound’s low aqueous solubility and high logP suggest preferential solubility in organic solvents, making it suitable for non-polar reaction environments .
Synthesis and Manufacturing
Primary Synthetic Routes
N'-(4,4-Dimethylcyclohexyl)-thiourea is typically synthesized via nucleophilic addition of 4,4-dimethylcyclohexylamine to thiocarbonyl donors. Common methods include:
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Reaction with Carbon Disulfide (CS₂):
This method, while economical, requires stringent control of H₂S emissions .
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Isothiocyanate Route:
Using 4,4-dimethylcyclohexyl isothiocyanate ensures higher purity but involves handling volatile intermediates.
Optimization Challenges
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Steric Hindrance: The bulky cyclohexyl group slows reaction kinetics, necessitating elevated temperatures (80–100°C).
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Byproduct Formation: Competing reactions, such as disubstitution, are mitigated by using excess amine .
Biological and Pharmacological Activities
Anticancer Properties
Thioureas interfere with mitochondrial function and DNA replication. Structural analogs like phenylthiourea exhibit IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells . The dimethylcyclohexyl group may enhance cellular uptake via lipid bilayer penetration.
Industrial and Research Applications
Coordination Chemistry
Thioureas act as ligands for transition metals. The dimethylcyclohexyl group’s steric bulk influences coordination modes:
Catalysis
N'-(4,4-Dimethylcyclohexyl)-thiourea derivatives catalyze:
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Aldol Reactions: Enantioselectivity up to 90% ee in asymmetric synthesis .
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Oxidation Reactions: Stabilize high-valent metal intermediates .
Comparative Analysis with Related Thioureas
The 4,4-dimethylcyclohexyl group uniquely balances lipophilicity and steric effects, enabling applications in hydrophobic matrices .
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